"N-(2-Butoxybenzyl)-2-propanamine" chemical properties
"N-(2-Butoxybenzyl)-2-propanamine" chemical properties
Topic: Technical Monograph: N-(2-Butoxybenzyl)-2-propanamine Document Type: Chemical Development & Characterization Guide Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists
Part 1: Executive Summary & Chemical Identity
N-(2-Butoxybenzyl)-2-propanamine (CAS: 1040683-34-8) is a specialized secondary benzylamine intermediate utilized primarily in the synthesis of bioactive small molecules targeting G-protein coupled receptors (GPCRs) and ion channels. Structurally, it combines a lipophilic 2-butoxybenzyl moiety with a steric isopropylamine headgroup. This specific steric and electronic arrangement makes it a valuable scaffold for modulating solubility and metabolic stability in drug discovery programs.
This guide provides a definitive technical framework for the synthesis, characterization, and handling of this compound, moving beyond catalog specifications to actionable laboratory protocols.
Physicochemical Profile
| Property | Value / Description | Technical Context |
| IUPAC Name | N-[(2-Butoxyphenyl)methyl]propan-2-amine | Systematic nomenclature |
| CAS Number | 1040683-34-8 | Unique Identifier |
| Molecular Formula | C₁₄H₂₃NO | -- |
| Molecular Weight | 221.34 g/mol | Monoisotopic Mass: 221.178 |
| Appearance | Colorless to Pale Yellow Oil (Free Base) | Amine oxidation leads to yellowing |
| Predicted pKa | 9.8 ± 0.5 (Basic) | Nitrogen lone pair availability |
| Predicted LogP | 3.8 ± 0.4 | High lipophilicity due to butoxy chain |
| Solubility | Soluble in DCM, MeOH, DMSO; Insoluble in Water | Requires protonation (pH < 5) for aq. solubility |
Part 2: Synthetic Methodology (Process Chemistry)
Core Directive: Avoid direct alkylation. Direct alkylation of isopropylamine with 2-butoxybenzyl halides is discouraged due to the high risk of over-alkylation (forming the tertiary amine) and the difficulty in separating the mono-alkylated product.
Recommended Protocol: Reductive Amination The "Gold Standard" synthesis utilizes a reductive amination approach. This ensures mono-alkylation selectivity and high yield.
Reaction Mechanism & Pathway
The synthesis proceeds via the formation of a Schiff base (imine) intermediate, followed by in-situ reduction.
Figure 1: Selective Reductive Amination Pathway minimizing tertiary amine byproducts.
Step-by-Step Protocol
Reagents:
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2-Butoxybenzaldehyde (1.0 eq)
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Isopropylamine (1.2 eq)
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Sodium Triacetoxyborohydride (STAB) (1.5 eq)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
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Acetic Acid (catalytic, optional to accelerate imine formation)
Procedure:
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Imine Formation: In a dry round-bottom flask under Nitrogen atmosphere, dissolve 2-butoxybenzaldehyde in DCM (0.2 M concentration).
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Amine Addition: Add Isopropylamine dropwise. If the reaction is sluggish, add 1-2 drops of Glacial Acetic Acid. Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor by TLC (disappearance of aldehyde).
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Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Note: STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.
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Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO₃.
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Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: The crude oil is typically >90% pure. For pharmaceutical grade, purify via Flash Column Chromatography (SiO₂, Gradient: 0-5% Methanol in DCM with 0.1% NH₄OH).
Part 3: Analytical Characterization & Validation
Trustworthiness in chemical identity relies on orthogonal validation. The following spectral features are diagnostic for N-(2-Butoxybenzyl)-2-propanamine.
NMR Interpretation (Diagnostic Signals)
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment | Causality/Reasoning |
| ¹H NMR | 6.8 - 7.3 ppm | Multiplet | Aromatic H (4H) | Benzene ring protons. |
| ¹H NMR | 4.0 ppm | Triplet | -O-CH₂ - | Deshielded by Oxygen (Butoxy group). |
| ¹H NMR | 3.8 ppm | Singlet | Ar-CH₂ -N | Benzylic protons; key indicator of benzylation. |
| ¹H NMR | 2.8 ppm | Septet | -CH(CH₃)₂ | Methine proton of isopropyl group. |
| ¹H NMR | 1.1 ppm | Doublet | -CH(CH₃ )₂ | Methyls of isopropyl group. |
| ¹³C NMR | ~157 ppm | Singlet | Ar-C -O | Ipso-carbon attached to oxygen (most deshielded). |
HPLC Method Development
Due to the basic nitrogen, standard C18 columns may show peak tailing.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
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Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 9 for better peak shape).
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Mobile Phase B: Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 210 nm (Amine/Alkane absorption) and 270 nm (Benzene ring absorption).
Part 4: Handling, Stability & Safety
Stability Profile
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Oxidation: Secondary amines are susceptible to oxidation (N-oxide formation) upon prolonged exposure to air. Store under Nitrogen.
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Carbamate Formation: Reacts avidly with atmospheric CO₂ to form carbamate salts. Visual Cue: White crust forming on the oil surface.
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Storage: Store at 2-8°C in amber glass vials.
Safety (GHS Classification)
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Skin Irritant (H315): Lipophilic amines penetrate skin easily.
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Eye Damage (H318): Basic nature can cause corneal damage.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
Part 5: Structural Logic & Applications
The 2-butoxy substitution pattern is critical. Unlike the 4-butoxy isomer (found in Dyclonine), the 2-butoxy group creates steric crowding near the benzylic position. This has two effects:
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Metabolic Shielding: It hinders oxidative deamination at the benzylic carbon.
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Conformational Lock: It restricts rotation, potentially increasing binding affinity for specific hydrophobic pockets in GPCRs.
Figure 2: Structure-Activity Relationship (SAR) Logic.
References
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter: Formation of Imines and Reductive Amination). Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 1040683-34-8. PubChem. Link
